

Spectroscopic and Biosynthetic Insights into Eucomic Acid: A Technical Overview

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Compound of Interest

Compound Name: *Eucomic acid*

Cat. No.: *B1264881*

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Introduction

Eucomic acid, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive summary of the available spectroscopic data for **eucomic acid**, including its mass spectrometry characteristics. Furthermore, a putative biosynthetic pathway is outlined, offering insights into its formation in plants. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biosynthetic properties of this molecule.

Chemical Properties of Eucomic Acid

Eucomic acid, systematically named (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, possesses the molecular formula C₁₁H₁₂O₆ and a molecular weight of 240.21 g/mol [1].

Property	Value	Source
IUPAC Name	(2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid	PubChem[1]
Molecular Formula	C11H12O6	PubChem[1]
Molecular Weight	240.21 g/mol	PubChem[1]
Synonyms	Eucomic acid, (-)-Eucomic acid, (2r)-2-(p-hydroxybenzyl)malic acid	PubChem[1]

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry has been utilized to detect **eucomic acid**. In one study, a deprotonated molecule $[M-H]^-$ was observed at an m/z of 239.0561[2]. This is consistent with the calculated exact mass of the deprotonated species.

Ion	Observed m/z
$[M-H]^-$	239.0561

A detailed fragmentation pattern for **eucomic acid** is not readily available in the public domain. Further tandem mass spectrometry (MS/MS) studies would be required to elucidate its characteristic fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental 1H and ^{13}C NMR spectroscopic data, including chemical shifts, multiplicities, and coupling constants for **eucomic acid**, are not available in the currently accessible scientific literature and databases. While the existence of ^{13}C NMR spectra is noted in databases like PubChem, the actual spectral data is not provided[1]. The acquisition of this data would be essential for the unambiguous structural confirmation and characterization of **eucomic acid**.

Experimental Protocols

General Protocol for Mass Spectrometry Analysis

The following is a general protocol for the analysis of a small molecule like **eucomic acid** using Liquid Chromatography-Mass Spectrometry (LC-MS). Specific parameters would require optimization for the particular instrument and sample matrix.

- Sample Preparation: A purified sample of **eucomic acid** is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.
- Chromatographic Separation:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reversed-phase column is typically used for the separation of phenolic compounds.
 - Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of an organic solvent (e.g., acetonitrile with 0.1% formic acid).
 - Flow Rate: A typical flow rate is 0.2-0.5 mL/min for HPLC.
- Mass Spectrometry Detection:
 - Ionization Source: Electrospray ionization (ESI) in negative ion mode is suitable for detecting the deprotonated molecule of **eucomic acid**.
 - Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument is used to obtain accurate mass measurements.
 - Scan Range: A scan range of m/z 50-500 would be appropriate to detect the parent ion and potential fragments.
 - Tandem MS (MS/MS): To obtain fragmentation data, the precursor ion (m/z 239.0561) would be isolated and subjected to collision-induced dissociation (CID) with an inert gas

like argon or nitrogen.

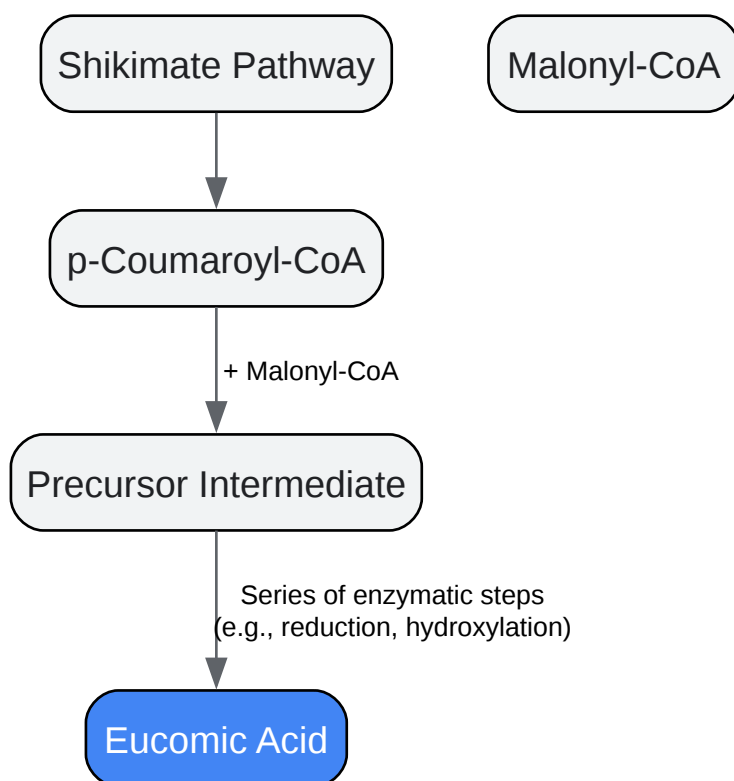
General Protocol for NMR Spectroscopy

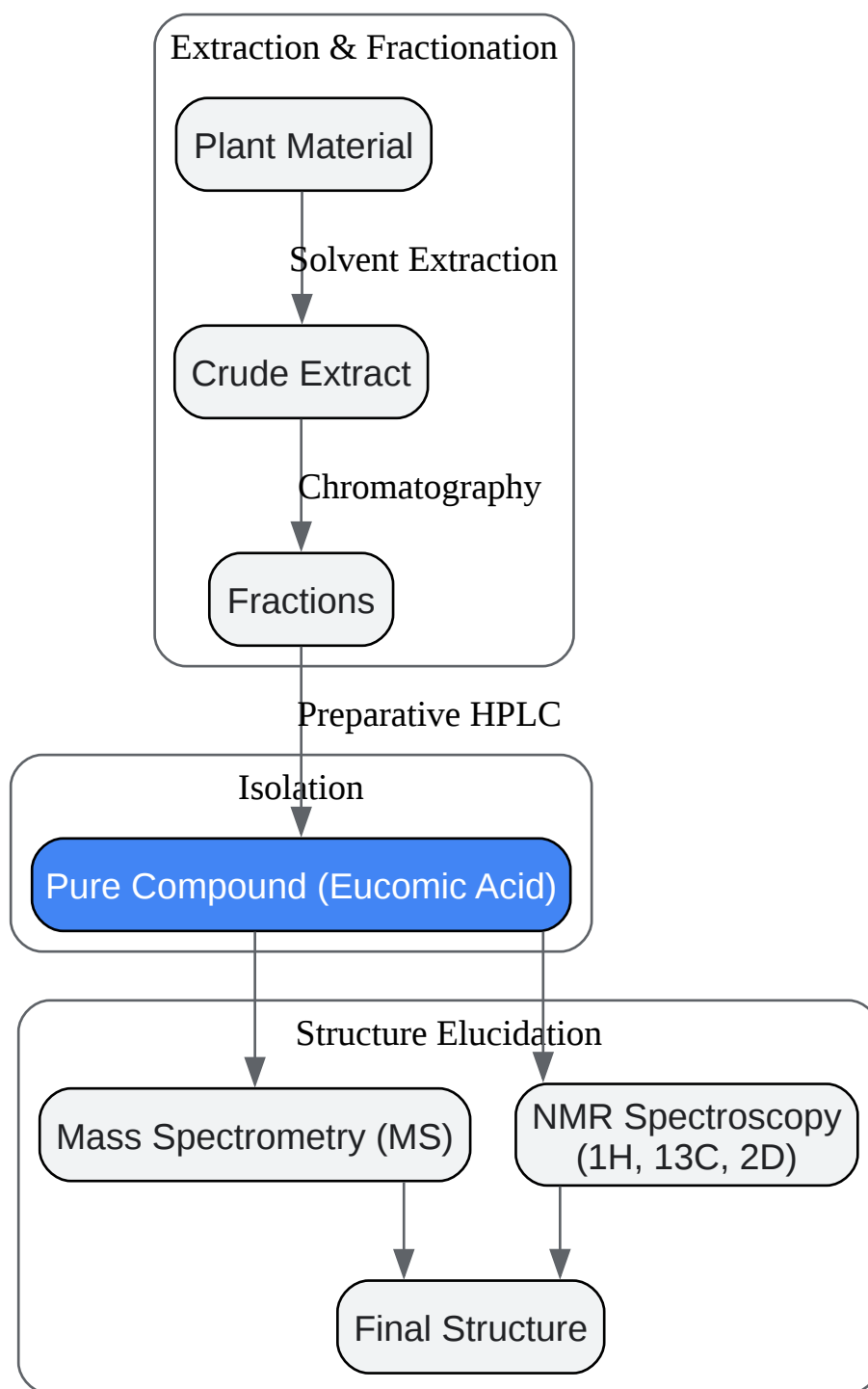
The following outlines a general procedure for acquiring ^1H and ^{13}C NMR spectra of a purified compound such as **eucomic acid**.

- Sample Preparation: Approximately 5-10 mg of the purified **eucomic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., methanol- d_4 , acetone- d_6 , or DMSO- d_6). A small amount of a reference standard like tetramethylsilane (TMS) may be added.
- ^1H NMR Spectroscopy:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
 - Experiment: A standard one-dimensional proton experiment is performed.
 - Parameters: Key parameters to be set include the spectral width, number of scans, and relaxation delay.
- ^{13}C NMR Spectroscopy:
 - Experiment: A proton-decoupled one-dimensional carbon experiment is typically run to obtain singlets for each unique carbon atom.
 - Parameters: A wider spectral width is required compared to ^1H NMR. The number of scans will be significantly higher due to the low natural abundance of ^{13}C .
- 2D NMR Spectroscopy: To aid in the complete structural assignment, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

Biosynthesis of Eucomic Acid

A putative biosynthetic pathway for **eucomic acid** has been proposed, likely originating from the shikimate pathway, which is the central route for the biosynthesis of aromatic amino acids and other phenolic compounds in plants[3].





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References

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